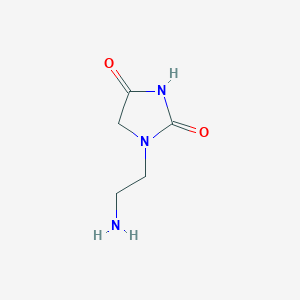
1-(2-Aminoethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 1-(2-aminoethyl)- is a heterocyclic organic compound that belongs to the imidazolidinedione family This compound is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-imidazolidinedione, 1-(2-aminoethyl)- typically involves the reaction of ethylenediamine with carbon dioxide or phosgene under controlled conditions. One common method is the cyclization of N-(2-aminoethyl)urea, which can be prepared by reacting ethylenediamine with urea. The reaction is usually carried out in the presence of a catalyst such as γ-Al2O3 at elevated temperatures (around 250°C) in supercritical CO2 .
Industrial Production Methods
Industrial production of 2,4-imidazolidinedione, 1-(2-aminoethyl)- often employs continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like ceria-based materials has been reported to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 1-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazolidinones, amine derivatives, and various functionalized imidazolidinediones .
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 1-(2-aminoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2,4-imidazolidinedione, 1-(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2-thione: Exhibits similar biological activities but contains a sulfur atom in place of one of the carbonyl groups.
Imidazole-2-thione: Another related compound with a sulfur atom, known for its antimicrobial and antifungal properties.
Uniqueness
2,4-Imidazolidinedione, 1-(2-aminoethyl)- is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C5H9N3O2 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
1-(2-aminoethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c6-1-2-8-3-4(9)7-5(8)10/h1-3,6H2,(H,7,9,10) |
InChI-Schlüssel |
WWOOGWNXZBZSSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















